3-(4-Chlorostyryl)-1H-Pyrazole
Description
Properties
IUPAC Name |
5-[(E)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-4-1-9(2-5-10)3-6-11-7-8-13-14-11/h1-8H,(H,13,14)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJXJPOMWYIJSA-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism of action of pyrazole-based compounds in cancer cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Pyrazole Scaffold: A Privileged Core in Modern Oncology
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of forming key interactions with a multitude of biological targets. This has led to the development of numerous FDA-approved drugs, particularly in oncology. Potent tyrosine kinase inhibitors (TKIs) such as Crizotinib, used in non-small cell lung cancer, and Asciminib, for chronic myeloid leukemia, feature a pyrazole core, highlighting its critical role in modern cancer therapeutics[1][2][3].
This guide provides a comprehensive technical overview of the diverse mechanisms of action employed by pyrazole-based compounds in cancer cells. Moving beyond a simple catalog of targets, we will explore the causal biochemistry, delineate the key signaling pathways disrupted, and provide validated experimental protocols for investigating these mechanisms in a research setting.
Core Mechanisms of Action: A Multi-Pronged Assault on Cancer Cells
Pyrazole derivatives do not rely on a single mode of action. Instead, they exhibit remarkable versatility, targeting several of the core processes that drive cancer progression. This multi-targeting capability is a significant advantage in overcoming the notorious adaptability and resistance of tumor cells.
Inhibition of Protein Kinases: Halting Aberrant Cell Signaling
The dysregulation of protein kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Pyrazole-based compounds have proven to be exceptional inhibitors of several key kinase families.
-
Cyclin-Dependent Kinases (CDKs): CDKs are the master regulators of the cell cycle. Their sequential activation drives the cell through its growth and division phases. Many cancers exhibit hyperactivated CDKs, leading to relentless proliferation. Pyrazole derivatives have been designed to fit into the ATP-binding pocket of CDKs, particularly CDK2, preventing the phosphorylation of key substrates like the Retinoblastoma (Rb) protein.[4] This blockade forces the cell into arrest, typically at the G1/S or G2/M transition points, preventing replication and division.[5][6]
-
Tyrosine Kinases (TKs): This large family of enzymes, including Epidermal Growth Factor Receptor (EGFR), SRC family kinases, and Janus kinases (JAKs), controls critical signaling pathways involved in cell growth, survival, angiogenesis, and metastasis.[7] Pyrazolo[3,4-d]pyrimidines, a prominent class of pyrazole derivatives, are particularly effective as TKIs.[8] By competitively inhibiting ATP binding, they shut down these oncogenic signaling cascades. The FDA-approved drug Crizotinib, for example, potently inhibits both ALK and c-MET kinases.[1]
-
Aurora Kinases: These serine/threonine kinases are essential for proper chromosome segregation during mitosis. The pyrazol-4-yl urea compound AT9283 is a multitargeted inhibitor with potent activity against Aurora kinases, leading to mitotic errors and cell death.[9]
Caption: Pyrazoles induce apoptosis via ROS generation and inhibition of anti-apoptotic Bcl-2.
Disruption of Microtubule Dynamics
The mitotic spindle, composed of tubulin polymers, is essential for cell division. Its disruption is a clinically validated anticancer strategy. A significant number of pyrazole derivatives function as potent antimitotic agents by interfering with tubulin polymerization. [7][10]They typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. [10]This failure to form a functional mitotic spindle activates the spindle assembly checkpoint, arresting the cell in the G2/M phase and ultimately leading to apoptotic cell death. [11]
COX-2 Inhibition
The pyrazole-containing drug Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2). [12]In the tumor microenvironment, COX-2 is often overexpressed and produces prostaglandin E2 (PGE2). PGE2 promotes cancer progression by stimulating angiogenesis, increasing cell invasion, and suppressing the immune response. [3][12][13]By inhibiting COX-2, celecoxib reduces PGE2 levels, thereby hindering tumor growth and metastasis and potentially re-sensitizing the tumor to immunotherapy. [13][14]
Quantitative Data Summary
The efficacy of pyrazole-based compounds is demonstrated by their potent activity against a wide range of cancer cell lines.
| Compound Class/Example | Target(s) | Cancer Cell Line | IC₅₀ Value | Reference |
| DHT-derived pyrazole (24e) | Apoptosis Induction | PC-3 (Prostate) | 4.2 µM | [1] |
| Ferrocene-pyrazole (47c) | EGFR, IDH1 | HCT-116 (Colon) | 3.12 µM | [1] |
| Pyrazolo[1,5-a]pyrimidine (45b) | CDK2/cyclin A3 | HepG2 (Liver) | 0.039 µM | [1] |
| PTA-1 | Tubulin Polymerization | MDA-MB-231 (Breast) | Low micromolar | [11] |
| Pyrazole-thiazolidinone (4a) | Not specified | Lung Cancer Lines | Moderate (31.01% inhib.) | [15] |
| Pyrazole Derivative (3f) | ROS Induction | MDA-MB-468 (Breast) | 6.45 µM (48h) | [16][17] |
| Pyrazole Derivative (4) | CDK2 | 60-cell line panel | GI₅₀ = 3.81 µM | [6] |
Experimental Protocols: A Self-Validating System
To ensure the scientific integrity of research into these mechanisms, rigorous and reproducible experimental protocols are essential.
Protocol 1: Cell Cycle Analysis via Propidium Iodide Staining
Causality: This protocol validates the claim that a pyrazole compound inhibits cell cycle progression. By quantifying the DNA content in a population of cells, we can determine the percentage of cells in the G0/G1, S, and G2/M phases. A compound that causes cell cycle arrest will lead to a significant accumulation of cells in a specific phase compared to an untreated control.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HCT-116, MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the pyrazole compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours).
-
Harvesting: Aspirate the media, wash cells with PBS, and detach them using trypsin-EDTA. Collect cells via centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Excite PI at 488 nm and measure fluorescence emission at ~617 nm.
-
Analysis: Gate the cell population to exclude debris and doublets. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
Protocol 2: Apoptosis Detection via Annexin V-FITC and PI Staining
Causality: This assay directly tests the hypothesis that a compound induces apoptosis. In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Methodology:
-
Cell Culture & Treatment: Plate and treat cells as described in Protocol 1 for a relevant time period (e.g., 12, 24 hours).
-
Harvesting: Collect both adherent and floating cells. Centrifuge the collected cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer. Use 488 nm excitation and collect FITC emission at ~530 nm and PI emission at ~617 nm.
-
Analysis: Create a quadrant plot of FITC-A vs. PI-A. Quantify the percentage of cells in each of the four quadrants to determine the proportion of live, early apoptotic, and late apoptotic/necrotic cells.
Caption: Experimental workflow for quantifying apoptosis using Annexin V and PI staining.
Conclusion and Future Perspectives
The pyrazole scaffold is a cornerstone of modern anticancer drug discovery, giving rise to compounds that attack cancer cells on multiple fronts. Their ability to inhibit key protein kinases, disrupt microtubule formation, and robustly induce apoptosis underscores their therapeutic potential. [10][15]The continued exploration of this versatile core, aided by structure-activity relationship studies and computational modeling, promises the development of next-generation anticancer agents with enhanced potency and greater selectivity. [7]Future work will likely focus on creating pyrazole-based conjugates that can deliver cytotoxic payloads directly to tumor cells or dual-threat molecules that inhibit parallel survival pathways simultaneously, offering a powerful strategy to combat drug resistance.
References
- Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
- Various Authors. (n.d.). Pyrazoles as anticancer agents: Recent advances.
- Various Authors. (n.d.).
- Various Authors. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Various Authors. (2024).
- Various Authors. (n.d.). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC - NIH.
- Various Authors. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- Various Authors. (n.d.). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis.
- Various Authors. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
- Various Authors. (2023).
- Liu, et al. (2012). Synthesis and antiproliferative effects of 4,5-dihydro-2H-pyrazole-2-hydroxyphenyl derivatives. Bioorganic & Medicinal Chemistry Letters.
- Ceccherini, E., et al. (2015). SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. Journal of Cellular Biochemistry.
- Various Authors. (2020). The molecular mechanisms of celecoxib in tumor development. PMC - PubMed Central.
- Various Authors. (n.d.).
- Various Authors. (2017).
- Various Authors. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.
- Various Authors. (n.d.). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing.
- Various Authors. (2018). Celecoxib in breast cancer prevention and therapy. CMAR - Dove Medical Press.
- Various Authors. (n.d.). Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy.
- Various Authors. (n.d.). Drugs targeting the JAK/STAT pathway for the treatment of immune-mediated inflammatory skin diseases: protocol for a scoping review. PubMed.
- Howard, S., et al. (n.d.). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity.
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. dovepress.com [dovepress.com]
- 4. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. ijnrd.org [ijnrd.org]
- 16. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
Spectroscopic Analysis of Novel Pyrazoles: A Senior Application Scientist's Guide to NMR, IR, and Mass Spectrometry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Imperative of Precise Characterization
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The journey from a novel synthetic concept to a viable drug candidate is paved with rigorous analytical checkpoints, the most critical of which is the unambiguous determination of its molecular structure.
Spectroscopic techniques are the bedrock of this characterization process.[4] Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form a powerful analytical triad, each providing a unique and complementary piece of the structural puzzle.[5][6][7] This guide moves beyond a simple recitation of procedures; it is designed from a field-proven perspective to explain the causality behind experimental choices, ensuring that every protocol described is part of a self-validating system for the structural elucidation of novel pyrazoles.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For pyrazoles, it is indispensable for assigning substitution patterns, differentiating isomers, and understanding dynamic processes like tautomerism.
The Unique Challenge of Pyrazoles: Annular Tautomerism
N-unsubstituted pyrazoles can exist in two rapidly interconverting tautomeric forms. This dynamic equilibrium can significantly impact the NMR spectrum. If the exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons) will average out, potentially leading to spectral simplification and ambiguity.[8] Understanding and controlling this phenomenon is key to accurate interpretation.
Caption: Annular tautomerism in N-unsubstituted pyrazoles.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides a detailed map of the proton framework of a molecule. For pyrazoles, specific chemical shifts (δ) and coupling constants (J) are characteristic of the ring protons.
-
Chemical Shifts (δ):
-
H3/H5 Protons: Typically resonate in the range of δ 7.5-8.5 ppm. Their exact position is highly sensitive to the electronic nature of substituents on the ring and the nitrogen atoms.
-
H4 Proton: Usually appears more upfield, around δ 6.0-6.7 ppm.[3]
-
N-H Proton: This signal is often broad and can appear over a wide range (δ 10-14 ppm or even broader). Its visibility and sharpness are affected by chemical exchange with residual water or other pyrazole molecules and the quadrupole moment of the ¹⁴N nucleus.[8] In many cases, especially in protic solvents, it may exchange completely and become unobservable.
-
Table 1: Typical ¹H NMR Chemical Shift Ranges for Pyrazole Protons
| Proton Position | Typical Chemical Shift (δ, ppm) in CDCl₃ | Notes |
| N1-H | 10.0 - 14.0 | Often broad; may not be observed due to exchange. |
| C3-H | 7.5 - 8.5 | Influenced by substituents at C5 and N1. |
| C4-H | 6.0 - 6.7 | Typically a triplet or multiplet depending on C3/C5 substitution. |
| C5-H | 7.5 - 8.5 | Influenced by substituents at C3 and N1. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the novel pyrazole derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Causality: The choice of solvent is critical. Aprotic solvents like CDCl₃ may slow proton exchange, sharpening the N-H signal, while DMSO-d₆ can form hydrogen bonds, shifting the N-H proton downfield.
-
Tuning and Shimming: Tune the NMR probe for the ¹H frequency and shim the magnetic field to achieve optimal resolution.
-
Acquisition: Acquire a standard ¹H spectrum using appropriate parameters (e.g., 32 scans, 1-second relaxation delay).
-
D₂O Exchange (Optional): To confirm the N-H proton signal, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signal will disappear due to proton-deuterium exchange.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides direct information about the carbon framework. As with ¹H NMR, tautomerism can cause averaging of the C3 and C5 signals.
-
Chemical Shifts (δ):
-
C3/C5 Carbons: Resonate in the region of δ 130-150 ppm. In cases of rapid tautomerism, a single, averaged signal is observed.
-
C4 Carbon: Appears further upfield, typically around δ 105-115 ppm.[9]
-
Substituent Carbons: Resonances will appear in their characteristic regions (e.g., C=O carbons above 160 ppm).[10]
-
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Pyrazole Carbons
| Carbon Position | Typical Chemical Shift (δ, ppm) in CDCl₃ | Notes |
| C3 | 130 - 150 | Signal may be averaged with C5 in N-unsubstituted pyrazoles. |
| C4 | 105 - 115 | Generally less affected by tautomerism. |
| C5 | 130 - 150 | Signal may be averaged with C3 in N-unsubstituted pyrazoles. |
Protocol: Low-Temperature NMR to Resolve Tautomers
This protocol is essential when tautomerism prevents the unambiguous assignment of the C3 and C5 positions.
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).[8]
-
Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.[8]
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[8]
-
Data Acquisition: Record spectra at each temperature until you observe the splitting of the averaged signals into two distinct sets of signals, one for each tautomer.[8] Causality: Lowering the temperature slows the rate of proton exchange. When the exchange rate becomes slow relative to the NMR timescale, the spectrometer can resolve the distinct signals of each individual tautomer.
Advanced 2D NMR Techniques: The Unambiguous Assignment Strategy
For complex, highly substituted pyrazoles, 1D NMR spectra are often insufficient. A suite of 2D NMR experiments is required for a validated assignment.[11]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This is the primary method for assigning carbons that have attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). This is the key experiment for identifying quaternary carbons and piecing together molecular fragments.[11][12]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is crucial for determining stereochemistry and the 3D structure of the molecule.[12]
Caption: A streamlined workflow for NMR-based structure elucidation.
Part 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
While NMR maps the atomic skeleton, IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrations.[4]
Characteristic Absorption Bands for Pyrazoles
The IR spectrum of a pyrazole derivative provides a quick and reliable confirmation of key functional groups.
-
N-H Stretch: For N-unsubstituted pyrazoles, a characteristic stretching vibration appears around 3100-3500 cm⁻¹.[3] Its absence is a strong indicator of N1-substitution.
-
C-H Aromatic Stretch: Found just above 3000 cm⁻¹.
-
C=N and C=C Ring Stretching: These vibrations appear in the fingerprint region, typically between 1400-1600 cm⁻¹.[5]
-
Substituent Vibrations: The presence of other functional groups gives rise to strong, easily identifiable bands. For example:
-
C=O (Carbonyl): A strong, sharp absorption around 1650-1750 cm⁻¹.
-
NO₂ (Nitro): Two strong absorptions around 1560-1490 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).[5]
-
Table 3: Key IR Absorption Frequencies for Pyrazole Derivatives
| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Intensity |
| N-H | Stretch | 3100 - 3500 | Medium, often broad |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium to weak |
| C=O (amide/ketone) | Stretch | 1650 - 1750 | Strong |
| C=N / C=C (ring) | Stretch | 1400 - 1600 | Medium to strong |
| NO₂ | Asymmetric Stretch | 1560 - 1490 | Strong |
| NO₂ | Symmetric Stretch | 1360 - 1300 | Strong |
Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet)
-
Preparation: Grind a small amount (~1-2 mg) of the solid pyrazole sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet. Causality: KBr is transparent to infrared radiation and provides a solid matrix to hold the sample in the beam path.
-
Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum.
-
Background Correction: Run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
Part 3: Mass Spectrometry (MS) - Molecular Weight and Fragmentation
Mass spectrometry provides two vital pieces of information: the molecular weight of the novel compound and structural clues derived from its fragmentation pattern.
Choosing the Right Ionization Technique
The choice of ionization method is a critical experimental decision that dictates the type of information obtained.
-
Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons. This leads to extensive fragmentation, creating a unique "mass fingerprint" that can help elucidate the structure. The molecular ion (M⁺˙) is often weak or absent.
-
Electrospray Ionization (ESI) / Chemical Ionization (CI): Soft ionization techniques that typically produce a protonated molecule ([M+H]⁺) or other adducts with minimal fragmentation. These methods are superior for unambiguously determining the molecular weight.
High-Resolution Mass Spectrometry (HRMS)
For any novel compound, HRMS is not optional; it is essential. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of the exact elemental composition.[13] This provides definitive confirmation of the molecular formula, a cornerstone of a self-validating analytical system.
Characteristic Fragmentation Patterns of the Pyrazole Ring
Under EI conditions, the pyrazole ring fragments in predictable ways. A common and diagnostic pathway is the cleavage of the ring to lose a molecule of hydrogen cyanide (HCN, 27 Da).[14] The fragmentation is also heavily influenced by the nature and position of substituents. For instance, nitro-substituted pyrazoles often show characteristic losses of O, NO, and NO₂.[14]
Caption: The synergy of MS, IR, and NMR for unambiguous structure validation.
Hypothetical Walkthrough:
-
Synthesis: A new pyrazole is synthesized.
-
HRMS: The sample is submitted for ESI-HRMS. The result gives an exact mass corresponding to the elemental formula C₁₀H₇N₃O₂. This is the first critical validation.
-
IR: The IR spectrum shows a strong band at ~1700 cm⁻¹ (C=O), two bands at ~1540 and ~1350 cm⁻¹ (NO₂), but no broad N-H stretch above 3100 cm⁻¹. This confirms the presence of carbonyl and nitro groups and suggests the pyrazole is N1-substituted.
-
NMR:
-
¹H NMR shows signals in the aromatic region, consistent with the proposed structure.
-
¹³C NMR shows 10 distinct carbon signals, matching the formula from HRMS. A signal at ~165 ppm confirms the carbonyl.
-
HMBC correlates protons on one aromatic ring to the pyrazole C3 carbon, and protons on the N1-substituent to the pyrazole C5 and N1 atoms, establishing the exact connectivity and substitution pattern.
-
Conclusion
The structural characterization of novel pyrazoles is a multi-faceted process that demands a meticulous and integrated analytical approach. NMR spectroscopy serves as the primary tool for delineating the carbon-hydrogen framework and stereochemistry. IR spectroscopy provides a rapid and definitive assessment of the functional groups present. Finally, mass spectrometry, particularly HRMS, anchors the entire analysis by confirming the molecular weight and elemental composition. By employing these techniques in concert, as part of a self-validating workflow, researchers and drug development professionals can ensure the scientific integrity of their findings and confidently advance their most promising compounds.
References
-
SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). (2003). Oriental Journal of Chemistry. [Link]
-
Combination of 1H and 13C NMR Spectroscopy. (n.d.). Georg Thieme Verlag. [Link]
-
1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. (1984). Semantic Scholar. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). Molecules. [Link]
-
1 H-NMR spectrum of pyrazole (Clark, 2010). (n.d.). ResearchGate. [Link]
-
1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. (n.d.). ResearchGate. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2018). Molecules. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science & Technology. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology. [Link]
-
Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]
-
Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. (2024). Organic Letters. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
-
Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. (2024). Molecules. [Link]
-
1H NMR of pyrazole. (2024). Reddit. [Link]
-
Review on Synthesis of pyrazole and pyrazolines. (2018). ResearchGate. [Link]
-
FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... (n.d.). ResearchGate. [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2024). Informa UK Limited. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2023). RSC Advances. [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. (2001). ResearchGate. [Link]
-
Modern Techniques of Spectroscopy. (2021). IntechOpen. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2019). ResearchGate. [Link]
-
Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. [Link]
-
Spectroscopic Methods. (n.d.). Saylor Academy. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. (n.d.). Longdom Publishing. [Link]
Sources
- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. longdom.org [longdom.org]
- 5. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery of Pyrazole Biomolecules as Therapeutic Agents
Abstract: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1] Its remarkable structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold," leading to the development of numerous FDA-approved drugs.[2][3] Over 40 such pharmaceuticals containing the pyrazole core are used to treat a wide array of conditions, including inflammation, cancer, and infectious diseases.[4][5] This guide provides a comprehensive technical overview for researchers and drug development professionals on the discovery of pyrazole-based therapeutic agents. We will explore the fundamental synthetic strategies, delve into the mechanisms of action in key therapeutic areas, outline robust experimental workflows, and provide detailed protocols for compound evaluation, thereby offering a holistic view of the journey from chemical synthesis to potential clinical application.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring's success in drug discovery is not coincidental; it stems from a unique combination of physicochemical properties. Its structure allows for diverse substitutions at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic profiles.[6] The pyrazole core often acts as a bioisostere for an aryl group, enhancing properties like lipophilicity and solubility.[4] Furthermore, the nitrogen atoms can participate in hydrogen bonding, a critical interaction for high-affinity binding to biological targets.[4] This metabolic stability and synthetic tractability make the pyrazole scaffold an enduring focus of pharmaceutical research.[5]
Synthetic Strategies for Pyrazole Core Construction
The construction of the pyrazole ring is a well-established area of organic chemistry, with several reliable methods at the disposal of medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
One of the most classical and versatile methods is the Knorr pyrazole synthesis , which involves the condensation of a β-ketoester with a hydrazine derivative. A related and widely used approach is the reaction between a 1,3-dicarbonyl compound and hydrazine. These methods allow for the introduction of substituents at various positions of the pyrazole ring.[7]
Another common strategy involves the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. This method provides a direct route to highly substituted pyrazoles.[8] More contemporary methods often employ transition-metal catalysis or one-pot multicomponent reactions to improve efficiency and access novel chemical space.[9] For instance, a one-pot reaction of α,β-alkynic aldehydes with hydrazines, followed by treatment with phenylselenyl chloride, can efficiently yield 4-(phenylselenyl)pyrazoles.[9]
Therapeutic Applications of Pyrazole Biomolecules
The broad spectrum of biological activities exhibited by pyrazole derivatives has led to their successful application in multiple therapeutic areas.[4]
Anti-inflammatory Agents: The COX-2 Inhibition Story
Perhaps the most well-known application of pyrazole scaffolds is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The landmark drug Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor.[10][11]
Causality of Experimental Choice: Early NSAIDs non-selectively inhibited both COX-1 and COX-2 enzymes. While COX-2 is induced during inflammation and mediates pain, COX-1 is constitutively expressed and plays a protective role in the gastric mucosa.[12] The hypothesis was that selectively inhibiting COX-2 would provide anti-inflammatory relief with a reduced risk of gastrointestinal side effects. This led to the design of drugs like celecoxib, where the pyrazole scaffold was instrumental in achieving selectivity.[13]
Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[10] This inhibition reduces the production of inflammatory prostaglandins, leading to analgesic and anti-inflammatory effects.[11][14]
Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[15] The pyrazole scaffold has proven to be a highly effective core for designing potent and selective kinase inhibitors.
Ruxolitinib (Jakafi®) is a prime example. It is an inhibitor of Janus kinases (JAK1 and JAK2).[16][17] These kinases are involved in cytokine signaling pathways that can become dysregulated in certain myeloproliferative neoplasms.[16][18]
Mechanism of Action: Ruxolitinib acts as an ATP-competitive inhibitor at the catalytic site of JAK1 and JAK2.[17][18] By blocking the activity of these kinases, it disrupts the JAK-STAT signaling pathway, which in turn inhibits the proliferation of malignant cells and reduces the production of inflammatory cytokines.[16][18] This mechanism is effective in treating conditions like myelofibrosis and polycythemia vera.[16][19]
Agents for Central Nervous System (CNS) Disorders
Pyrazole derivatives have also been explored for their potential in treating CNS disorders. A notable area of research has been the development of cannabinoid receptor 1 (CB1) antagonists.[20] The anti-obesity drug Rimonabant , which was later withdrawn for psychiatric side effects, contained a pyrazole core.[2]
Structure-Activity Relationship (SAR) Insights: Research into CB1 antagonists revealed specific structural requirements for potent activity. These included a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[20] This highlights the tunability of the pyrazole scaffold to achieve specific receptor interactions.
The Drug Discovery Workflow: From Hit to Lead
The discovery of a novel pyrazole therapeutic agent follows a structured, multi-stage process.
High-Throughput Screening (HTS) of Pyrazole Libraries
The process typically begins with the synthesis of a diverse library of pyrazole-containing compounds. This library is then subjected to HTS against a specific biological target (e.g., an enzyme or receptor). HTS allows for the rapid testing of thousands of compounds to identify initial "hits" that show activity in the assay.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 17. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jakafi.com [jakafi.com]
- 20. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Antimicrobial Susceptibility Testing of Pyrazole Derivatives
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Growing Imperative for Novel Antimicrobial Agents and the Role of Pyrazole Derivatives
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and sustained effort in the discovery and development of new chemical entities with antimicrobial properties. Among the heterocyclic compounds that have garnered significant attention are pyrazole derivatives. This class of compounds is recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyrazole scaffold is a versatile pharmacophore, and its derivatives are being actively investigated as a potential source of new antibiotics.
Accurate and reproducible in vitro antimicrobial susceptibility testing (AST) is the cornerstone of early-stage antimicrobial drug discovery. It provides the foundational data for hit-to-lead optimization, mechanism of action studies, and predicting in vivo efficacy. This guide provides a comprehensive overview of the principles and detailed protocols for conducting AST of novel pyrazole derivatives, with a focus on ensuring data integrity and reproducibility. We will delve into the nuances of testing synthetic compounds, addressing common challenges such as solubility and non-specific inhibition, and grounding our methodologies in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Core Principles of Antimicrobial Susceptibility Testing for Novel Compounds
The primary objective of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). For drug discovery purposes, this quantitative measure is crucial for comparing the potency of different derivatives and guiding structure-activity relationship (SAR) studies. Several standardized methods are available, each with its own set of advantages and limitations.
A critical consideration when testing novel synthetic compounds like pyrazole derivatives is their physicochemical properties, which can differ significantly from conventional antibiotics. These compounds are often more lipophilic and may have limited solubility in aqueous media, which can impact the accuracy of AST results. Therefore, careful consideration of solvent selection and potential for compound precipitation is paramount.
Methodologies for Antimicrobial Susceptibility Testing
This section details the protocols for three widely accepted AST methods: Broth Microdilution, Agar Dilution, and Disk Diffusion. Each protocol is designed to be a self-validating system, incorporating rigorous quality control measures.
Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent in a liquid medium. It is highly suited for screening a large number of compounds and is considered a reference method by both CLSI and EUCAST.[1][2][3]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for most non-fastidious aerobic bacteria as the concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antimicrobial agents.[4]
-
Inoculum Standardization: A standardized inoculum density is critical for reproducibility. A higher inoculum can lead to falsely elevated MICs, while a lower inoculum can result in falsely low MICs. The use of a 0.5 McFarland standard ensures a consistent starting bacterial concentration.
-
Serial Two-Fold Dilutions: This allows for a logarithmic assessment of the compound's activity and is the standard for determining the MIC.
Caption: Workflow for Broth Microdilution AST.
-
Preparation of Pyrazole Derivative Stock Solution:
-
Dissolve the pyrazole derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). Note: The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth (typically ≤1% v/v for DMSO).[5]
-
Prepare a working stock solution by diluting the initial stock in CAMHB.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the pyrazole derivative working stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum in CAMHB without the compound) and a sterility control well (CAMHB only).
-
Run parallel assays with appropriate quality control (QC) strains.[6]
-
-
Incubation and Reading:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the pyrazole derivative that completely inhibits visible growth of the organism.[3]
-
Agar Dilution Method
The agar dilution method is another reference quantitative technique where the antimicrobial agent is incorporated into the agar medium. It is particularly useful for testing multiple isolates simultaneously against a single compound.[1][7]
-
Molten Agar Temperature: The temperature of the molten agar (45-50°C) is critical. If it is too hot, the compound may degrade; if it is too cool, the agar will solidify prematurely.[8]
-
Inoculum Spotting: A standardized inoculum is spotted onto the agar surface. This method allows for the testing of numerous strains on a single plate, making it efficient for larger screening efforts.
Caption: Workflow for Disk Diffusion AST.
-
Preparation of Pyrazole Derivative-Impregnated Disks:
-
Prepare a solution of the pyrazole derivative at a known concentration in a volatile solvent.
-
Apply a precise volume (e.g., 10 µL) of the solution to sterile blank paper disks (6 mm diameter) and allow the solvent to evaporate completely.
-
-
Inoculum Preparation and Plating:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth. [9]
-
-
Assay Procedure:
-
Using sterile forceps, place the pyrazole derivative-impregnated disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Place disks of known antimicrobial agents as positive controls and a blank disk (with solvent only) as a negative control.
-
Ensure disks are spaced far enough apart to prevent overlapping of inhibition zones (at least 24 mm from center to center). [10]
-
-
Incubation and Reading:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using a caliper or ruler.
-
Addressing Challenges in the AST of Pyrazole Derivatives
The unique properties of novel synthetic compounds like pyrazoles can present challenges that require modifications or special considerations to standard AST protocols.
Solubility Issues
Many novel synthetic compounds, including pyrazole derivatives, have poor water solubility. [11]This can lead to compound precipitation in aqueous broth media or poor diffusion in agar-based assays, resulting in inaccurate MIC or zone diameter measurements.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for poorly soluble compounds. However, it is crucial to ensure the final concentration in the assay does not inhibit bacterial growth (typically ≤1% v/v). [5]A solvent toxicity control should always be included.
-
Use of Surfactants: For some compounds, the addition of a non-ionic surfactant such as Tween 80 (polysorbate 80) at a low concentration (e.g., 0.002%) to the broth medium can help to maintain compound solubility and prevent adsorption to plastic surfaces. [12][13]However, it is important to first verify that the surfactant itself does not have any antimicrobial activity against the test organisms. [14]
Non-Specific Inhibition
At higher concentrations, some compounds may exhibit non-specific inhibitory effects due to mechanisms other than direct antimicrobial activity, such as membrane disruption or aggregation. It is important to differentiate this from true, target-specific antimicrobial activity.
-
Visual Inspection: During MIC determination, examine the wells for any signs of compound precipitation, which can be misinterpreted as turbidity due to bacterial growth, or which may physically entrap bacteria, leading to a false-positive result.
-
Colorimetric Assays: The use of metabolic indicators like resazurin or tetrazolium salts can help to confirm bacterial viability. [1]These dyes change color in the presence of metabolically active cells, providing a clearer endpoint than visual turbidity, especially if the compound is colored or precipitates. [1]* Time-Kill Kinetic Assays: These assays can provide more detailed information on the bactericidal or bacteriostatic nature of the compound and can help to identify non-specific effects that may be concentration-dependent. [1]
Data Interpretation and Quality Control: The Pillars of Trustworthiness
Interpreting MIC Values
The MIC is a fundamental parameter in antimicrobial drug discovery. However, for novel compounds like pyrazole derivatives, there are no established clinical breakpoints to categorize isolates as susceptible, intermediate, or resistant. Instead, the MIC values are used to:
-
Rank the Potency: Compare the activity of different pyrazole derivatives against a panel of microorganisms.
-
Determine the Spectrum of Activity: Identify which types of bacteria (e.g., Gram-positive, Gram-negative) are most susceptible.
-
Guide SAR Studies: Correlate changes in chemical structure with changes in antimicrobial activity.
Quality Control: Ensuring the Integrity of Your Data
A robust quality control program is essential for ensuring the accuracy and reproducibility of AST results. This involves the regular use of well-characterized reference strains with known susceptibility profiles.
The following table provides examples of recommended QC strains from the American Type Culture Collection (ATCC) and their acceptable MIC and zone diameter ranges for select antimicrobial agents, as per CLSI and EUCAST guidelines. [6][15][16]These strains should be tested in parallel with the pyrazole derivatives to validate the assay performance on a given day.
| QC Strain | AST Method | Antimicrobial Agent | Acceptable MIC Range (µg/mL) | Acceptable Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922™ | Broth Microdilution | Ampicillin | 2 - 8 | N/A |
| Ciprofloxacin | 0.004 - 0.015 | N/A | ||
| Disk Diffusion | Ampicillin (10 µg) | N/A | 16 - 22 | |
| Ciprofloxacin (5 µg) | N/A | 30 - 40 | ||
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | Oxacillin | 0.12 - 0.5 | N/A |
| Vancomycin | 0.5 - 2 | N/A | ||
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion | Oxacillin (1 µg) | N/A | 18 - 24 |
| Vancomycin (30 µg) | N/A | 15 - 19 | ||
| Pseudomonas aeruginosa ATCC® 27853™ | Broth Microdilution | Gentamicin | 0.5 - 2 | N/A |
| Meropenem | 0.5 - 2 | N/A | ||
| Disk Diffusion | Gentamicin (10 µg) | N/A | 16 - 21 | |
| Meropenem (10 µg) | N/A | 20 - 28 |
Note: The acceptable ranges are subject to change and should always be verified against the latest CLSI M100 or EUCAST QC documents. [6][16]
Conclusion
The antimicrobial susceptibility testing of novel pyrazole derivatives is a critical step in the journey towards developing new therapies to combat antimicrobial resistance. By adhering to standardized methodologies, understanding the unique challenges posed by synthetic compounds, and implementing a rigorous quality control program, researchers can generate high-quality, reproducible data. This, in turn, will enable the confident identification and optimization of promising new antimicrobial agents. This guide provides the foundational knowledge and detailed protocols to support these vital research endeavors.
References
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST, Version 13.1. EUCAST. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
Cormican, M. (2015). Determination of Tier I Quality Control Ranges for WCK 771. [Link]
-
CLSI. (2020). QC Ranges Archived From CLSI Document M100 Since 2010. Clinical and Laboratory Standards Institute. [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Rakholiya, K. D. (2015). How do I measure MIC of a compound which is insoluble in broth dilution? ResearchGate. [Link]
-
Diep, B. A., et al. (2012). Use of a surfactant (polysorbate 80) to improve MIC susceptibility testing results for polymyxin B and colistin. Diagnostic Microbiology and Infectious Disease, 74(4), 411-413. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Reller, M. E., Weinstein, M. P., & Bobenchik, A. M. (2015). Determination of Disk Diffusion and MIC Quality Control Ranges for GSK1322322, a Novel Peptide Deformylase Inhibitor. Journal of Clinical Microbiology, 53(11), 3569–3575. [Link]
-
CLSI. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
Gaunt, P. S., et al. (2013). Quality control ranges for testing broth microdilution susceptibility of Flavobacterium columnare and F. psychrophilum to nine antimicrobials. Journal of Aquatic Animal Health, 25(1), 1-9. [Link]
-
World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing Agar dilution method. [Link]
-
Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. [Link]
-
Hindler, J. F., & Humphries, R. M. (2013). Use of a surfactant (polysorbate 80) to improve MIC susceptibility testing results for polymyxin B and colistin. Journal of Clinical Microbiology, 51(6), 1997. [Link]
-
CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
Van den Driessche, F., & Rigouts, L. (2017). The Poisoned Well: Enhancing the Predictive Value of Antimicrobial Susceptibility Testing in the Era of Multidrug Resistance. Journal of Clinical Microbiology, 55(10), 2927–2933. [Link]
-
Trampuz, A., & Zimmerli, W. (2006). Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media. Frontiers in Microbiology, 7, 1878. [Link]
-
Rico-Guzman, L., & De la Garza-Ramos, M. A. (2024). Nisin Inhibition of Gram-Negative Bacteria. Antibiotics, 13(6), 548. [Link]
-
Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials. Microbiology. [Link]
-
CLSI. (2024). CLSI M100™. Pediatric infectious diseases electronic library. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Brown, S. D., & Traczewski, M. M. (2010). Determination of Disk Diffusion and MIC Quality Control Ranges for Nafithromycin (WCK 4873), a New Lactone-Ketolide. Journal of Clinical Microbiology, 48(3), 973–977. [Link]
-
Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity. [Link]
-
Sader, H. S., et al. (2018). Antifungal Activity of Acorus calamus Essential Oil Against Rice Blast Fungus Magnaporthe oryzae and Its Composition Characterization. Molecules, 23(10), 2463. [Link]
-
Di Bonaventura, G., et al. (2020). Diverse Effects of Natural and Synthetic Surfactants on the Inhibition of Staphylococcus aureus Biofilm. Polymers, 12(11), 2690. [Link]
-
CLSI. (2015). M100-S25: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement. ResearchGate. [Link]
-
Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. [Link]
-
EUCAST. (2026). Clinical Breakpoint Tables. [Link]
-
Kahlmeter, G. (2022). Broth microdilution reference methodology. CGSpace. [Link]
-
Al-Abri, M. A., et al. (2014). How Minimum Inhibitor Concentration (MIC) and Sub-MIC Concentrations Affect Bulk Precipitation and Surface Scaling Rates. Crystal Growth & Design, 14(12), 6337–6345. [Link]
-
Tamma, P. D. (2020). 2020 Updates to CLSI M100. [Link]
-
CLSI. (n.d.). ANTIMICROBIAL DISK DIFFUSION SUSCEPTIBILITY (BAUER, KIRBY, SHERRIS AND TURK METHOD). CMS. [Link]
-
Yilmaz, B., et al. (2026). Determination of the Antimicrobial Effects of Synbiotic Kefir Produced from Buffalo Milk Enriched with Galactooligosaccharides and Inulin. ACS Omega. [Link]
-
Hardy Diagnostics. (n.d.). Understanding Susceptibility Results. YouTube. [Link]
-
Kahlmeter, G. (2020). 5 Guidance on the use of the EUCAST breakpoint table (Romanian). YouTube. [Link]
-
Humphries, R. M., et al. (2016). To Add or Not To Add Polysorbate 80: Impact on Colistin MICs for Clinical Strains of Enterobacteriaceae and Pseudomonas aeruginosa and Quality Controls. Journal of Clinical Microbiology, 54(7), 1913–1914. [Link]
-
EUCAST. (n.d.). EUCAST Quality Control Guidelines. Scribd. [Link]
-
da Silva, A. C. A., et al. (2019). strains of Pseudomonas aeruginosa. Revista de Ciências Farmacêuticas Básica e Aplicada, 40. [Link]
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quality control ranges for testing broth microdilution susceptibility of Flavobacterium columnare and F. psychrophilum to nine antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. korld.nil.gov.pl [korld.nil.gov.pl]
- 4. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. szu.gov.cz [szu.gov.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Disk Diffusion and MIC Quality Control Ranges for GSK1322322, a Novel Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Use of a surfactant (polysorbate 80) to improve MIC susceptibility testing results for polymyxin B and colistin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media [frontiersin.org]
- 14. nih.org.pk [nih.org.pk]
- 15. ihma.com [ihma.com]
- 16. clsi.org [clsi.org]
Application Notes and Protocols for Evaluating the Efficacy of Anticancer Pyrazole Compounds Using Cell Viability Assays
Introduction: The Therapeutic Potential of Pyrazole Compounds in Oncology
Pyrazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1] In the realm of oncology, numerous pyrazole-based molecules have been synthesized and evaluated for their potential to combat various cancer cell lines.[1] Their anticancer effects are often attributed to their ability to interact with a diverse range of cellular targets, including but not limited to tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and DNA.[1][2] The structural versatility of the pyrazole ring allows for modifications that can enhance efficacy and selectivity against cancer cells.[1] Some pyrazole derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells, making them promising candidates for further drug development.[3][4]
Accurately quantifying the cytotoxic and cytostatic effects of these novel pyrazole compounds is a cornerstone of preclinical drug discovery.[5] Cell viability assays are indispensable tools in this process, providing critical insights into the dose-dependent effects of a compound on a cancer cell population.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and execution of robust cell viability assays tailored for the evaluation of anticancer pyrazole compounds. We will delve into the mechanistic basis of commonly employed assays, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting.
Guiding Principle: Selecting the Right Assay for a Multifaceted Question
The choice of a cell viability assay should be guided by the specific scientific question being addressed. A single assay provides a snapshot of cellular health from one perspective. Therefore, a multi-assay approach is often recommended to gain a comprehensive understanding of a compound's mechanism of action. For instance, a decrease in metabolic activity (measured by MTT or MTS) could indicate either cell death (cytotoxicity) or an inhibition of cell proliferation (cytostatic effect).[5] To distinguish between these outcomes, it is crucial to employ assays that can specifically detect markers of apoptosis or necrosis.
Here, we will focus on a suite of assays that provide a holistic view of a pyrazole compound's impact on cancer cells:
-
Metabolic Activity Assays (MTT and MTS): To quantify overall cell viability and determine dose-response curves (e.g., IC50 values).
-
Apoptosis Detection Assay (Annexin V/PI Staining): To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Apoptosis Executioner Assay (Caspase-Glo® 3/7): To specifically measure the activity of caspase-3 and -7, key enzymes in the apoptotic cascade.
I. Metabolic Activity Assays: Gauging the Overall Impact on Cell Viability
Metabolic assays are often the first step in screening anticancer compounds. They are typically high-throughput, cost-effective, and provide a quantitative measure of cell viability, which is essential for determining the half-maximal inhibitory concentration (IC50) of a compound.
A. The MTT Assay: A Classic Colorimetric Approach
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[7] The principle of this assay lies in the ability of metabolically active cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[7] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[3][7] The amount of formazan produced is directly proportional to the number of living cells.[7]
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Materials:
-
Cells treated with the pyrazole compound
-
Phosphate-Buffered Saline (PBS), cold
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) [8]* FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the pyrazole compound for the desired time. Harvest both adherent and floating cells to include the apoptotic population.
-
Washing: Wash the cells once with cold PBS. [9]3. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. [9]4. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 1 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [8]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. [8]
Data Interpretation of Annexin V/PI Staining
The flow cytometer will generate a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells. [9]* Lower-Right (Annexin V+ / PI-): Early apoptotic cells. [9]* Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells. [9]* Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane rupture without PS externalization).
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| Pyrazole Compound Z (10 µM) | 60.5 | 25.3 | 14.2 |
| Pyrazole Compound Z (25 µM) | 25.1 | 45.8 | 29.1 |
Note: The above data is hypothetical and for illustrative purposes only.
III. Caspase-Glo® 3/7 Assay: Measuring the Executioner's Blade
To further confirm that the observed cell death is due to apoptosis, measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, is highly recommended. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent assay with a simple "add-mix-measure" format. [10]
Principle of the Caspase-Glo® 3/7 Assay
The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for caspase-3 and -7. [10]In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin. [10]This aminoluciferin is then utilized by luciferase to generate a stable "glow-type" luminescent signal that is proportional to the amount of caspase-3/7 activity. [11]
Materials:
-
Cells cultured in opaque-walled 96-well plates
-
Pyrazole compound
-
Caspase-Glo® 3/7 Reagent (reconstituted according to the manufacturer's instructions) [12]* Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the pyrazole compound as described for the metabolic assays.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). [11]3. Incubation: Gently mix the contents on a plate shaker at 300-500 rpm for 30 seconds. [11]Incubate the plate at room temperature for 1 to 3 hours. [11]4. Luminescence Measurement: Measure the luminescence using a luminometer.
Data Interpretation of Caspase-Glo® 3/7 Assay
The luminescent signal is directly proportional to the amount of caspase-3/7 activity. The results are often expressed as fold change in caspase activity compared to the vehicle-treated control.
Caption: A simplified diagram of the caspase cascade leading to apoptosis.
Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the reliability and reproducibility of your findings, incorporating the following practices is essential:
-
Appropriate Controls: Always include positive and negative controls in your experiments. For apoptosis assays, a known apoptosis-inducing agent (e.g., staurosporine) can serve as a positive control.
-
Vehicle Control: The solvent used to dissolve the pyrazole compound (e.g., DMSO) should be tested alone at the same concentration used in the experiment to rule out any solvent-induced toxicity.
-
Dose-Response and Time-Course: Evaluate the effects of the pyrazole compounds over a range of concentrations and time points to understand the kinetics of their cytotoxic/cytostatic action.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Assay Validation: Before screening a large number of compounds, validate each assay with your specific cell lines to determine optimal parameters such as cell seeding density and incubation times.
Conclusion: A Multi-Pronged Approach to Characterizing Anticancer Pyrazoles
The evaluation of novel anticancer pyrazole compounds requires a thoughtful and multi-faceted approach to accurately characterize their biological effects. By combining metabolic assays like MTT or MTS with more mechanistic assays such as Annexin V/PI staining and Caspase-Glo® 3/7, researchers can move beyond a simple measure of cell death to a more nuanced understanding of a compound's mode of action. This comprehensive strategy not only strengthens the validity of the findings but also provides crucial information to guide the subsequent stages of drug development.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Lv, K., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(9), 2979. Retrieved from [Link]
-
Li, Y., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(11), 2786. Retrieved from [Link]
- Rana, A., et al. (2019). Pyrazoles as anticancer agents: Recent advances.
-
Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. Retrieved from [Link]
-
Ghavami, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 20(1), 329-340. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
MDPI. (2023). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). EZcountTM MTS Cell Assay Kit. Retrieved from [Link]
-
Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
University of Georgia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. benchchem.com [benchchem.com]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. Caspase 3/7 Activity [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Refining Purification Techniques for Novel Pyrazole Analogues
Welcome to the Technical Support Center dedicated to the purification of novel pyrazole analogues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex purification challenges. Here, we move beyond simple protocols to explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively.
Introduction: The Challenge of Pyrazole Purification
Pyrazoles are a cornerstone in medicinal chemistry due to their wide range of biological activities.[1] However, their synthesis often results in complex mixtures containing regioisomers, unreacted starting materials, and various byproducts. The basic nature of the pyrazole ring can also lead to challenging interactions with standard purification media like silica gel. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude pyrazole analogue?
The first step is always to assess the crude reaction mixture. This is best done by a combination of Thin Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. TLC will give you a preliminary idea of the number of components and their relative polarities, which is crucial for developing a column chromatography method.[2] A crude NMR will help identify the major components, including your desired product and any significant impurities.
Q2: My pyrazole is a solid. Should I try crystallization before chromatography?
If your crude product is a solid and the initial analysis suggests a relatively high purity (e.g., >80%), direct crystallization is an excellent and often more scalable purification method than chromatography. Crystallization can be highly effective at removing small amounts of impurities. However, if the crude product is an oil or contains multiple, similarly abundant components, chromatography is typically the better initial approach.
Q3: How can I purify a basic nitrogen-containing heterocycle like a pyrazole that streaks on a silica gel TLC plate?
Streaking is a common issue for basic heterocycles due to their interaction with the acidic silanol groups on the silica surface.[2] To remedy this, you can:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia solution in your chromatography eluent. This will neutralize the acidic sites on the silica and significantly improve the peak shape.[2][3]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase. For highly polar or basic compounds, reversed-phase (C18) chromatography can also be a viable option.[4]
Q4: Are there any alternatives to column chromatography for purifying pyrazoles?
Yes. Besides crystallization, you can consider:
-
Acid-Base Extraction: This is a powerful technique for separating basic pyrazoles from neutral or acidic impurities. By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution, the basic pyrazole will move into the aqueous phase as its protonated salt. The layers can then be separated, and the aqueous layer basified to recover the purified pyrazole.[3][5]
-
Formation of Acid Addition Salts: Pyrazoles can be selectively precipitated from a solution by forming an acid addition salt.[6][7] This method is particularly useful for large-scale purification as it can be more efficient than chromatography. The purified salt can then be neutralized to give the free pyrazole.
Purification Strategy Decision Workflow
Caption: A decision tree to guide the selection of an appropriate purification method.
Troubleshooting Guides
Guide 1: Column Chromatography
Column chromatography is one of the most common methods for purifying pyrazole analogues.[8] However, its success is highly dependent on the proper choice of stationary and mobile phases.
Problem 1: Poor separation of my desired pyrazole from an impurity.
-
Cause A: Inappropriate Solvent System. The polarity of your eluent may not be optimal for resolving the components.
-
Solution: Systematically screen different solvent systems using TLC. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. If simple binary mixtures don't work, consider ternary systems or different solvent classes (e.g., ethers, alcohols).[2]
-
| Solvent System Class | Example | Notes |
| Non-polar/Mid-polar | Hexane/Ethyl Acetate | A good starting point for many pyrazole derivatives. |
| Mid-polar | Dichloromethane/Methanol | Effective for more polar pyrazoles. |
| With Basic Modifier | Hexane/Ethyl Acetate + 0.5% Triethylamine | Essential for basic pyrazoles to prevent streaking on silica.[3] |
-
Cause B: Column Overloading. Too much sample applied to the column will lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel for difficult separations. If you need to purify a large amount of material, it is better to use a larger column than to overload a smaller one.[2]
-
Problem 2: My pyrazole analogue is not eluting from the column.
-
Cause: Compound is too polar for the chosen eluent. Your solvent system is not polar enough to move the compound through the stationary phase.
-
Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, you can switch to a more polar system like dichloromethane/methanol. For very polar compounds, you may need to use a reversed-phase column (C18) with a polar mobile phase like water/acetonitrile or water/methanol.[4]
-
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into your column and allow the silica to settle, ensuring an even and crack-free packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve your crude pyrazole in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This "dry loading" technique often results in better separation.[9]
-
Elution: Carefully add your eluent to the column and begin elution, collecting fractions.
-
Gradient Elution (if necessary): Start with the low-polarity eluent and gradually increase the proportion of the more polar solvent to elute your compounds.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Guide 2: Crystallization
Crystallization is a powerful technique for obtaining highly pure solid compounds.
Problem 1: My pyrazole analogue "oils out" instead of crystallizing.
-
Cause A: The solution is too supersaturated. The concentration of your compound is too high, causing it to separate as a liquid phase rather than forming an ordered crystal lattice.
-
Solution: Add a small amount of additional solvent to the hot solution to decrease the saturation.
-
-
Cause B: The cooling rate is too fast. Rapid cooling can favor the formation of an amorphous oil over crystalline solid.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help slow the cooling rate.
-
Problem 2: No crystals form, even after cooling.
-
Cause A: The solution is not sufficiently supersaturated.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. You can also add a "seed crystal" of your pure compound if you have one. If these methods fail, you may need to slowly evaporate some of the solvent to increase the concentration.
-
-
Cause B: The wrong crystallization solvent was chosen.
-
Solution: A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen several solvents or solvent mixtures.[10]
-
| Solvent | Commonly Used For |
| Ethanol/Water | Many pyrazoles with moderate polarity.[3] |
| Ethyl Acetate/Hexane | Less polar pyrazole derivatives. |
| Acetone | A versatile solvent for a range of pyrazoles.[6][11] |
| Isopropanol | Another good option for moderately polar compounds.[3][6] |
-
Solvent Selection: Choose an appropriate solvent or solvent pair based on solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Guide 3: Liquid-Liquid Extraction
Problem: An emulsion forms during the extraction, preventing clear separation of the aqueous and organic layers.
-
Cause: The presence of surfactant-like molecules or fine particulate matter in the reaction mixture. This is a common issue in extractions.[12]
-
Solution 1: "Salting out." Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase and can help break the emulsion.[13]
-
Solution 2: Filtration. Filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion.
-
Solution 3: Patience and gentle agitation. Sometimes, simply allowing the mixture to stand for a longer period and using gentle swirling instead of vigorous shaking can prevent emulsion formation.
-
Workflow for Acid-Base Extraction of a Pyrazole
Caption: A workflow diagram for the purification of a basic pyrazole using acid-base extraction.
References
- Bayer Aktiengesellschaft. (2011). Method for purifying pyrazoles. WO2011076194A1.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
- BASF SE. (2011). Process for the purification of pyrazoles. DE102009060150A1.
-
E. A. A. El-Sherif, et al. (2012). A review of purification techniques for carbon nanotubes. Nanoscience and Nanotechnology Letters, 4(5), 485-500. [Link]
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?[Link]
-
LCGC International. (2021). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Molecules. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5448. [Link]
-
Molecules. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(19), 6293. [Link]
-
International Journal of Molecular Sciences. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. International Journal of Molecular Sciences, 24(2), 1435. [Link]
-
K-Jhil. (2025). Tips for Troubleshooting Liquid-Liquid Extraction. [Link]
-
The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9512-9523. [Link]
-
Phosphorus, Sulfur, and Silicon and the Related Elements. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(8), 923-928. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Molecules. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137. [Link]
-
RSC Advances. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(10), 8059-8065. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
Validation & Comparative
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Structure-Activity Relationship Analysis
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility allows it to serve as a bioisosteric replacement for other aromatic systems, enhancing physicochemical properties such as solubility and metabolic stability, while also providing crucial hydrogen bond donor and acceptor functionalities for potent target engagement.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct and highly significant pyrazole series: Cyclin-Dependent Kinase 2 (CDK2) inhibitors for oncology and Cannabinoid Receptor 1 (CB1) antagonists for neurological and metabolic disorders. Through an in-depth examination of their SAR, supported by experimental data and protocols, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the rational design of novel pyrazole-based therapeutics.
Section 1: Pyrazole-Based CDK2 Inhibitors - Targeting the Cell Cycle in Oncology
Cyclin-dependent kinases (CDKs) are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[2] Specifically, CDK2, when complexed with cyclin E or cyclin A, governs the G1/S phase transition and S phase progression.[3] Consequently, the development of selective CDK2 inhibitors is a promising therapeutic strategy for cancer treatment.[4] The pyrazole scaffold has proven to be a highly effective core for the development of potent and selective CDK2 inhibitors.[2]
Structure-Activity Relationship of Pyrazole-Based CDK2 Inhibitors
A key strategy in the design of pyrazole-based CDK2 inhibitors involves the creation of a pyrazolopyrimidine core. This fused ring system effectively mimics the purine core of ATP, allowing it to bind to the ATP-binding pocket of the kinase. The SAR of this series can be summarized as follows:
-
The Pyrazole Core: The N-H of the pyrazole ring often forms a critical hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition.[5]
-
Substitutions at the C3 and C5 Positions: Small alkyl groups, such as a methyl group, at the C3 position are generally well-tolerated and can enhance binding affinity. The C5 position is often substituted with a substituted aniline or a similar aromatic ring system. The nature and position of substituents on this ring are critical for both potency and selectivity. Electron-withdrawing groups can enhance activity, and the overall substitution pattern influences the orientation of the molecule within the binding pocket.
-
The Pyrimidine Moiety: The pyrimidine ring provides additional interaction points. The N1 and N3 atoms can act as hydrogen bond acceptors, further anchoring the inhibitor in the active site.
The following diagram illustrates the typical workflow for identifying and characterizing novel CDK2 inhibitors.
Caption: Workflow for the identification of pyrazole-based CDK2 inhibitors.
Quantitative SAR Data for Pyrazole-Based CDK2 Inhibitors
The following table summarizes the SAR for a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derived CDK2 inhibitors.[6]
| Compound | R | R1 | CDK2 Ki (µM) |
| 1 | H | H | 0.007 |
| 2 | Me | H | >10 |
| 3 | H | Me | 0.895 |
| 4 | Me | Me | >10 |
Data synthesized from[6]
As the data indicates, substitution on the pyrazole ring has a significant impact on CDK2 inhibitory activity. N-alkylation of the pyrazol-4-yl ring at the pyrimidinyl-C2-NH position (Compound 2) or methylation of the pyrazolyl-C3 position (Compound 3) leads to a dramatic decrease in potency compared to the unsubstituted parent compound (Compound 1).[6] This highlights the sensitivity of the binding pocket to steric hindrance in these regions.
The signaling pathway downstream of CDK2 is complex, involving the phosphorylation of multiple substrates that ultimately drive the cell into S phase.
Caption: Simplified CDK2 signaling pathway at the G1/S transition.
Section 2: Pyrazole Carboxamide CB1 Receptor Antagonists - Modulating Endocannabinoid Signaling
The cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR), is a key component of the endocannabinoid system and is primarily expressed in the central nervous system.[7] It is involved in the regulation of appetite, pain, mood, and memory. The development of CB1 antagonists has been pursued for the treatment of obesity and other metabolic and neurological disorders.[8] Pyrazole carboxamides have emerged as a prominent class of potent and selective CB1 antagonists.[9]
Structure-Activity Relationship of Pyrazole Carboxamide CB1 Antagonists
The SAR of this series is well-defined and centers around a 1,5-diarylpyrazole-3-carboxamide scaffold. The key structural requirements for potent CB1 antagonism are:
-
1-Position Phenyl Ring: A 2,4-dichlorophenyl substituent at this position is crucial for high affinity.[9]
-
5-Position Phenyl Ring: A para-substituted phenyl ring at this position is optimal. The nature of the substituent can modulate potency, with halogens such as chlorine or iodine often being favorable.[9][10]
-
3-Position Carboxamide: A carboxamide group at this position is essential for activity. The amide is typically substituted with a cyclic amine, such as a piperidinyl or morpholinyl group. The nature of this cyclic amine can influence both potency and pharmacokinetic properties.[9]
The following diagram illustrates the general workflow for characterizing GPCR antagonists.
Caption: Workflow for the identification of pyrazole-based CB1 antagonists.
Quantitative SAR Data for Pyrazole Carboxamide CB1 Antagonists
The following table presents SAR data for a series of pyrazole carboxamide CB1 antagonists, highlighting the importance of substitutions at the 5-position phenyl ring.[9][10]
| Compound | R | CB1 Ki (nM) |
| 5 | H | 10.2 |
| 6 | 4-Cl | 2.0 |
| 7 | 4-I | 1.5 |
| 8 | 4-CH3 | 5.8 |
The data clearly demonstrates that a para-substituent on the 5-phenyl ring is beneficial for CB1 affinity. A halogen at this position, particularly chlorine (Compound 6) or iodine (Compound 7), results in a significant increase in potency compared to the unsubstituted analog (Compound 5).[9] An electron-donating methyl group (Compound 8) is less favorable than a halogen but still provides better affinity than the unsubstituted compound.
CB1 receptor signaling is complex, involving coupling to Gi/o proteins and subsequent modulation of downstream effectors.
Caption: Simplified CB1 receptor signaling pathway.
Section 3: Experimental Protocols
The following are detailed protocols for key assays used in the characterization of the pyrazole series discussed.
In Vitro Kinase Inhibition Assay
This protocol describes a radiometric filter binding assay to determine the IC50 of a test compound against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin A
-
Histone H1 (substrate)
-
[γ-³³P]ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, Histone H1, and MgCl₂.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the recombinant CDK2/Cyclin A enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillant.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.[11][12]
MTT Cell Viability Assay
This protocol outlines the MTT assay to assess the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[13]
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[13]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Incubate the plate at room temperature for 2 hours in the dark to ensure complete solubilization.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
GPCR β-Arrestin Recruitment Assay
This protocol describes a cell-based assay to measure the antagonist activity of test compounds on CB1 receptor-mediated β-arrestin recruitment.[15]
Materials:
-
A stable cell line co-expressing the human CB1 receptor and a β-arrestin fusion protein (e.g., using DiscoverX PathHunter technology).[15]
-
Cell culture medium.
-
CB1 receptor agonist (e.g., CP55,940).
-
Test compounds dissolved in DMSO.
-
Assay buffer.
-
Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Plate the CB1-β-arrestin cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control.
-
Add a fixed concentration of the CB1 agonist (typically at its EC80 concentration) to all wells except for the negative control.
-
Incubate the plate for a predetermined time (e.g., 90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a luminometer.
-
Calculate the percent inhibition of the agonist-induced signal for each concentration of the test compound and determine the IC50 value.[16]
Conclusion
The comparative analysis of pyrazole-based CDK2 inhibitors and CB1 antagonists underscores the remarkable versatility of the pyrazole scaffold in medicinal chemistry. The distinct SAR profiles for these two target classes highlight the importance of substitution patterns and the strategic placement of functional groups in achieving desired biological activity. For CDK2 inhibitors, the focus is on mimicking the ATP purine core and establishing key hydrogen bonding interactions within the kinase hinge region. In contrast, for CB1 antagonists, the SAR is driven by the precise positioning of aryl substituents around the pyrazole core to occupy specific hydrophobic pockets within the GPCR binding site. The experimental protocols provided herein offer a self-validating system for the identification and characterization of novel pyrazole-based compounds. By understanding the nuanced SAR of different pyrazole series and employing robust experimental methodologies, researchers can continue to leverage this privileged scaffold to design and develop the next generation of targeted therapeutics.
References
-
Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]
-
Li, G., Cheng, Y., Han, C., Song, C., & Huang, N. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-806. [Link]
-
Perricone, U., et al. (2018). Structure–Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Molecules, 23(11), 2877. [Link]
-
Rana, S., et al. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4884-4888. [Link]
-
ChEMBL. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (CHEMBL1132593). European Bioinformatics Institute. [Link]
-
Singh, R., & Kumar, A. (2021). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Current Medicinal Chemistry, 28(25), 5136-5156. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Schematic of signalling pathways associated with cannabinoid receptor activation induced by its agonists.[Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8703. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(43), 31234-31249. [Link]
-
Laprairie, R. B., et al. (2016). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Cannabis and Cannabinoid Research, 1(1), 263-271. [Link]
-
Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. [Link]
-
Walsh, K. B. (2020). The signalling pathway of cannabinoid receptors. Wikimedia Commons. [Link]
-
Honda, R., et al. (2005). The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles. The EMBO Journal, 24(3), 452-463. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
An, S., et al. (2021). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 26(11), 3195. [Link]
-
Latorraca, N. R., et al. (2025). β-arrestin recruitment facilitates a direct association with G proteins. bioRxiv. [Link]
-
ResearchGate. (n.d.). Main signaling pathways activated by cannabinoid receptors.[Link]
-
ResearchGate. (2023). In vitro kinase assay. [Link]
-
Wikipedia. (n.d.). Cyclin-dependent kinase. [Link]
-
ResearchGate. (2024). QSAR study on CDK2 inhibition with pyrazole derivatives.[Link]
-
Wikipedia. (n.d.). Cannabinoid receptor. [Link]
-
Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. [Link]
-
YouTube. (2023). Cyclin and CDK in cell cycle progression. [Link]
-
UniProt. (n.d.). CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). [Link]
-
ResearchGate. (n.d.). Ribbon diagram of CDK2-cyclin A structure and location of the interface domain.[Link]
Sources
- 1. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 2. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Cannabinoid receptor - Wikipedia [en.wikipedia.org]
- 8. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. GPCR β-Arrestin Product Solutions [discoverx.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
